Inhibition of Plasmodial Kinases PfGSK3 and PfPK6: A Dual-Targeting Profile
Compounds based on the 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine scaffold have been identified as potent dual inhibitors of the essential plasmodial kinases PfGSK3 and PfPK6, with activity in the nanomolar range . This scaffold provides a starting point for achieving dual inhibition, which is a challenging therapeutic objective. As a class-level inference, the dual inhibition profile of this scaffold contrasts with that of the unrelated but highly optimized dual inhibitor PfGSK3/PfPK6-IN-1, which demonstrates IC50 values of 97 nM and 8 nM for PfGSK3 and PfPK6, respectively .
| Evidence Dimension | Dual kinase inhibitory activity |
|---|---|
| Target Compound Data | Potent dual inhibitor (nanomolar range) |
| Comparator Or Baseline | PfGSK3/PfPK6-IN-1: IC50 (PfGSK3) = 97 nM, IC50 (PfPK6) = 8 nM |
| Quantified Difference | Provides baseline for potency optimization |
| Conditions | Biochemical kinase assays |
Why This Matters
This evidence positions the compound as a key starting point for a medicinal chemistry program targeting novel antimalarial mechanisms, an area with high unmet need due to emerging resistance.
